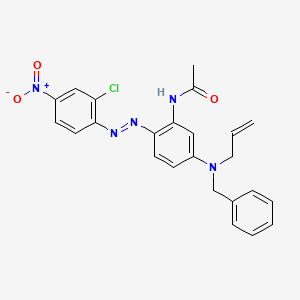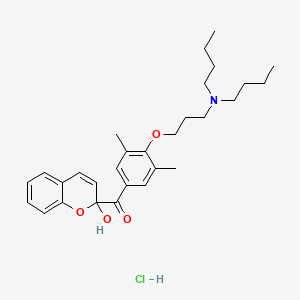
2-(4-(3-(Dibutylamino)propoxy)-3,5-dimethylbenzoyl)-2-benzopyrone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(3-(Dibutylamino)propoxy)-3,5-dimethylbenzoyl)-2-benzopyrone hydrochloride is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a dibutylamino group, a propoxy linkage, and a benzopyrone core. It is often used as an intermediate in the synthesis of various pharmaceuticals and has shown potential in several biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-(Dibutylamino)propoxy)-3,5-dimethylbenzoyl)-2-benzopyrone hydrochloride typically involves multiple steps. One common method includes the reaction of 3,5-dimethylbenzoic acid with 3-(dibutylamino)propyl chloride in the presence of a base to form the intermediate 3-(dibutylamino)propoxy-3,5-dimethylbenzoic acid. This intermediate is then reacted with 2-benzopyrone under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts, such as Lewis acids, can enhance the reaction rate and selectivity. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-(4-(3-(Dibutylamino)propoxy)-3,5-dimethylbenzoyl)-2-benzopyrone hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(4-(3-(Dibutylamino)propoxy)-3,5-dimethylbenzoyl)-2-benzopyrone hydrochloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(4-(3-(Dibutylamino)propoxy)-3,5-dimethylbenzoyl)-2-benzopyrone hydrochloride involves its interaction with specific molecular targets and pathways. It is known to act as a multichannel blocker, inhibiting various ion channels, which can affect cellular signaling and function. This compound’s ability to modulate ion channels makes it a valuable tool in studying electrophysiological processes .
Comparison with Similar Compounds
Similar Compounds
2-butyl-3-(4-[3-(dibutylamino)propoxy]benzoyl)-5-nitrobenzofuran hydrochloride: Similar in structure but contains a nitro group instead of a benzopyrone core.
N-(2-Butyl-3-(4-(3-(dibutylamino)propoxy)benzoyl)-benzofuran-5-yl)methanesulfonamide hydrochloride:
Uniqueness
2-(4-(3-(Dibutylamino)propoxy)-3,5-dimethylbenzoyl)-2-benzopyrone hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
67652-33-9 |
|---|---|
Molecular Formula |
C29H40ClNO4 |
Molecular Weight |
502.1 g/mol |
IUPAC Name |
[4-[3-(dibutylamino)propoxy]-3,5-dimethylphenyl]-(2-hydroxychromen-2-yl)methanone;hydrochloride |
InChI |
InChI=1S/C29H39NO4.ClH/c1-5-7-16-30(17-8-6-2)18-11-19-33-27-22(3)20-25(21-23(27)4)28(31)29(32)15-14-24-12-9-10-13-26(24)34-29;/h9-10,12-15,20-21,32H,5-8,11,16-19H2,1-4H3;1H |
InChI Key |
OTMZAHKLEQYHMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CCCOC1=C(C=C(C=C1C)C(=O)C2(C=CC3=CC=CC=C3O2)O)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



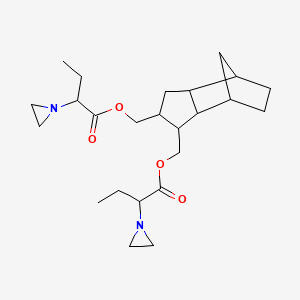

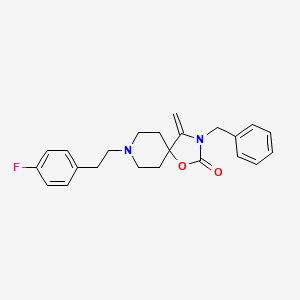
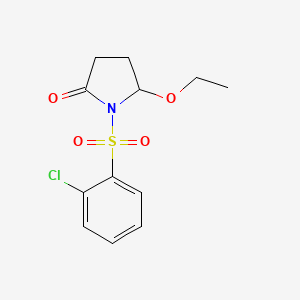
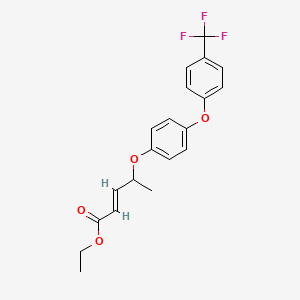
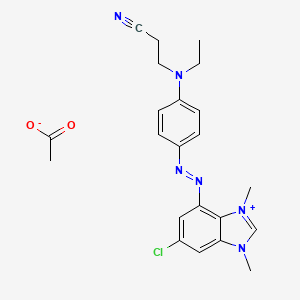



![4-[2-[bis(4-fluorophenyl)methoxy]ethylsulfanylmethyl]-5-methyl-1H-imidazole;oxalic acid](/img/structure/B12702014.png)
![acetic acid;N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine](/img/structure/B12702017.png)

